molecular formula C9H13N3O5 B15140853 2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

Cat. No.: B15140853
M. Wt: 243.22 g/mol
InChI Key: RGNOTKMIMZMNRX-PDVZPSIWSA-N
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Description

2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a compound with significant importance in various scientific fields It is known for its unique structure, which includes a pyrimidine ring attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups on the sugar moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. This modulation can lead to various therapeutic effects, such as inhibiting viral replication or inducing cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: A similar compound with antiviral properties.

    Azvudine: Another compound with a similar structure and potential therapeutic applications.

Uniqueness

2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6?,7+,8-/m1/s1

InChI Key

RGNOTKMIMZMNRX-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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